2-(2-Methylpropoxy)-6-nitronaphthalene
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Overview
Description
2-(2-Methylpropoxy)-6-nitronaphthalene is an organic compound belonging to the naphthalene family It is characterized by the presence of a nitro group at the 6th position and a 2-methylpropoxy group at the 2nd position of the naphthalene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Methylpropoxy)-6-nitronaphthalene typically involves the nitration of 2-(2-Methylpropoxy)naphthalene. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions. The reaction is exothermic and requires careful temperature regulation to avoid side reactions.
Industrial Production Methods
On an industrial scale, the production of this compound can be achieved through a continuous flow process. This method allows for better control over reaction conditions and improved yield. The use of automated systems ensures consistent quality and reduces the risk of hazardous incidents.
Chemical Reactions Analysis
Types of Reactions
2-(2-Methylpropoxy)-6-nitronaphthalene undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The nitro group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Reduction: The compound can undergo reduction reactions to form different derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen gas and a palladium catalyst are commonly used for the reduction of the nitro group.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base to facilitate substitution reactions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are used under controlled conditions.
Major Products Formed
Amino Derivatives: Reduction of the nitro group results in the formation of amino derivatives.
Substituted Naphthalenes: Substitution reactions yield various substituted naphthalene compounds with different functional groups.
Scientific Research Applications
2-(2-Methylpropoxy)-6-nitronaphthalene has several applications in scientific research, including:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with biological systems.
Medicine: Research is ongoing to explore its potential as a precursor for pharmaceutical compounds.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-(2-Methylpropoxy)-6-nitronaphthalene involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. These interactions can lead to various biological effects, depending on the specific pathways involved.
Comparison with Similar Compounds
Similar Compounds
2-(2-Methylpropoxy)naphthalene: Lacks the nitro group and has different chemical properties.
6-Nitronaphthalene: Lacks the 2-methylpropoxy group and exhibits different reactivity.
2-Methoxynaphthalene: Contains a methoxy group instead of a 2-methylpropoxy group.
Uniqueness
2-(2-Methylpropoxy)-6-nitronaphthalene is unique due to the presence of both the 2-methylpropoxy and nitro groups, which confer distinct chemical and physical properties
Properties
IUPAC Name |
2-(2-methylpropoxy)-6-nitronaphthalene |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15NO3/c1-10(2)9-18-14-6-4-11-7-13(15(16)17)5-3-12(11)8-14/h3-8,10H,9H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JDWRNXUXYJBHEX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)COC1=CC2=C(C=C1)C=C(C=C2)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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